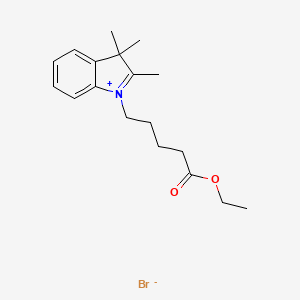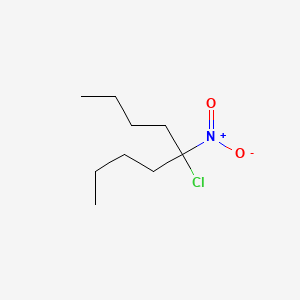
5-Chloro-5-nitrononane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-5-nitrononane is an organic compound characterized by the presence of both a chlorine atom and a nitro group attached to a nonane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-5-nitrononane typically involves the nitration of nonane derivatives followed by chlorination. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The chlorination step involves the use of chlorine gas or other chlorinating agents under specific reaction conditions to ensure the selective substitution of hydrogen atoms with chlorine.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-5-nitrononane undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 5-amino-5-chlorononane.
Substitution: Formation of various substituted nonane derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-5-nitrononane has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Chloro-5-nitrononane involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the chlorine atom can engage in electrophilic substitution reactions. These interactions can affect various biochemical pathways and molecular targets, leading to the compound’s observed effects.
Comparison with Similar Compounds
5-Chloro-2-nitroaniline: Similar in having both chlorine and nitro groups but attached to an aromatic ring.
2-Chloro-5-nitroaniline: Another compound with similar functional groups but different structural arrangement.
Uniqueness: 5-Chloro-5-nitrononane is unique due to its nonane backbone, which imparts different physical and chemical properties compared to aromatic analogs. This uniqueness makes it suitable for specific applications where the nonane structure is advantageous.
Properties
CAS No. |
210579-04-7 |
|---|---|
Molecular Formula |
C9H18ClNO2 |
Molecular Weight |
207.70 g/mol |
IUPAC Name |
5-chloro-5-nitrononane |
InChI |
InChI=1S/C9H18ClNO2/c1-3-5-7-9(10,11(12)13)8-6-4-2/h3-8H2,1-2H3 |
InChI Key |
XSWWWFRNDNPESC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCCC)([N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,5,10,14-Tetraoxadispiro[5.2.5.2]hexadecane-2,4,11,13-tetrone](/img/structure/B14241087.png)
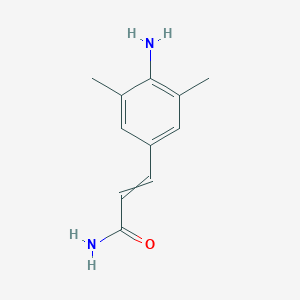
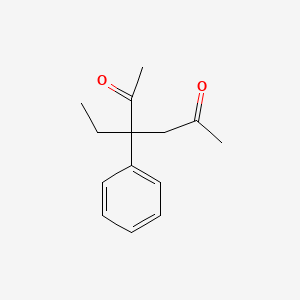
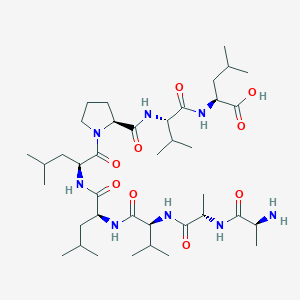
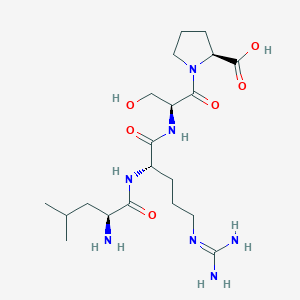
![L-Serine, O-[(1,1-dimethylethyl)diphenylsilyl]-N-(6-methyl-1-oxoheptyl)-](/img/structure/B14241133.png)
![N'-benzyl-N-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14241135.png)
![(4Z)-5-methyl-4-[2-(3-nitrophenyl)hydrazinylidene]-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14241139.png)
![Benzene, [(6-bromo-1-cyclohexen-1-yl)sulfonyl]-](/img/structure/B14241143.png)
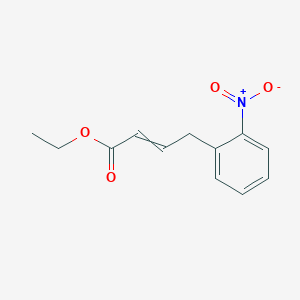

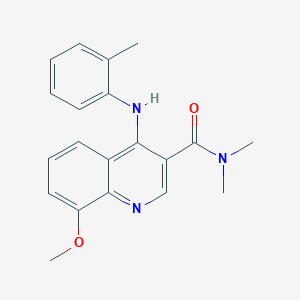
![{[(3R)-3-(Carboxyamino)-2-oxobutanoyl]sulfanyl}acetic acid](/img/structure/B14241166.png)
